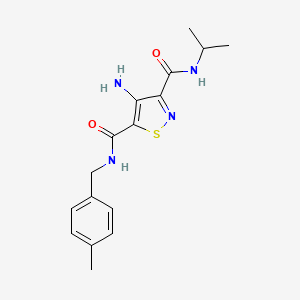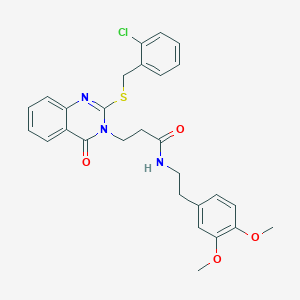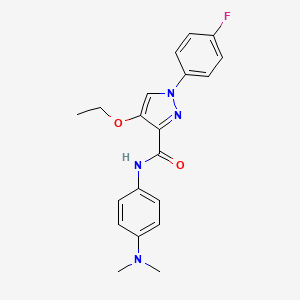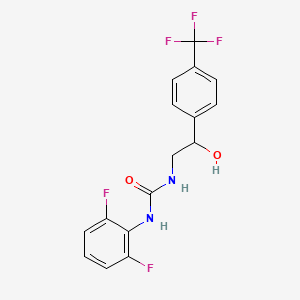![molecular formula C13H12F4N4OS B2743983 N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 303091-07-8](/img/structure/B2743983.png)
N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C13H12F4N4OS and its molecular weight is 348.32. The purity is usually 95%.
BenchChem offers high-quality N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Antimicrobial Agents
- Synthesis and Evaluation of Antimicrobial Agents : A series of compounds similar to N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide were synthesized to determine their antimicrobial activity. These compounds exhibited in vitro antibacterial activity against bacteria like Staphylococcus aureus, Escherichia coli, and others, as well as antifungal activity against fungi like Candida albicans (Baviskar, Khadabadi, & Deore, 2013).
Development of Fluorinating Agents
- Development of Fluorinating Agents : Another research focused on the synthesis of compounds including perfluoro-[N-(4-pyridyl)acetamide], which demonstrated the potential to fluorinate various substrates under mild conditions. This highlights the role of such compounds in the development of new fluorinating agents (Banks, Besheesh, & Tsiliopoulos, 1996).
Precursors for 3,3-Difluoroazetidinones
- Precursors for 3,3-Difluoroazetidinones : Difluoro(trimethylsilyl)acetamides, similar in structure to the query compound, have been shown to be precursors for 3,3-difluoroazetidinones. This discovery suggests a new route to these compounds, which are significant in medicinal chemistry (Bordeau, Frébault, Gobet, & Picard, 2006).
Antimicrobial Screening
- Antimicrobial Screening : Compounds containing a similar triazole ring system to the query compound were synthesized and screened for their antibacterial, antifungal, and anti-tuberculosis activities. This underscores the potential of such compounds in developing new antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Herbicidal Activity
- Herbicidal Activity : Research into N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, which are structurally similar, indicated significant herbicidal activities against various dicotyledonous weeds. This highlights the potential application of such compounds in agriculture (Wu et al., 2011).
Radiotracers for PET Imaging
- Radiotracers for PET Imaging : Novel radiotracers with structures related to the query compound were developed for positron emission tomography (PET) imaging. These radiotracers demonstrated high binding affinities and improved in vivo stability, suggesting their use in neuroinflammation models (Fujinaga et al., 2018).
Eigenschaften
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N4OS/c1-7-3-4-8(14)5-9(7)18-10(22)6-23-12-20-19-11(21(12)2)13(15,16)17/h3-5H,6H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHVPBYQGHKXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NN=C(N2C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

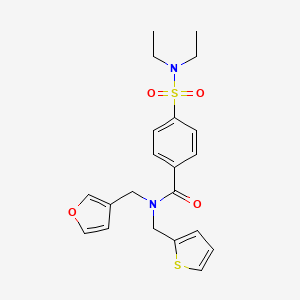
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2743901.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide](/img/structure/B2743902.png)

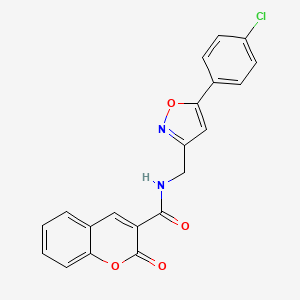
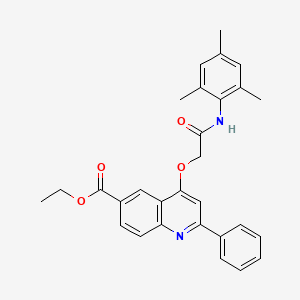

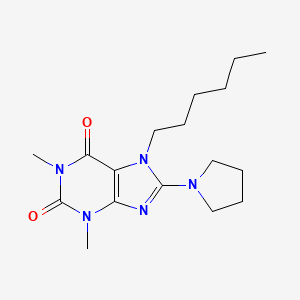

![2,6-Difluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2743913.png)
